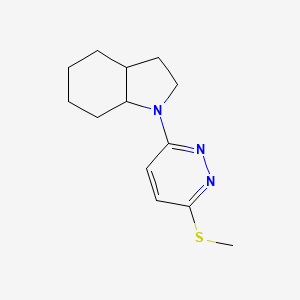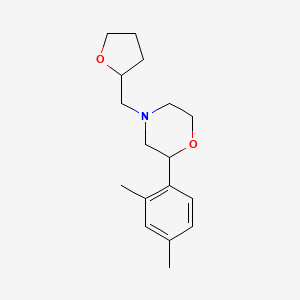![molecular formula C14H25NO2 B7630196 Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone (CMP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CMP is a synthetic compound that belongs to the class of pyrrolidin-2-ones, which are known to have diverse pharmacological activities.
Mecanismo De Acción
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone exerts its pharmacological effects by binding to the cannabinoid type 1 (CB1) receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the CB1 receptor, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone modulates the activity of the endocannabinoid system, which results in the activation of various signaling pathways that regulate the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain relievers. Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of mood disorders. Additionally, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in lab experiments is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, the use of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in lab experiments is limited by its high cost and limited availability. Additionally, the use of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in animal studies is limited by its potential toxicity and side effects, which need to be carefully evaluated before any conclusions can be drawn from the results.
Direcciones Futuras
There are several future directions for the study of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone, including the development of new synthetic methods for its production, the evaluation of its potential as a therapeutic agent for pain and mood disorders, and the exploration of its effects on other physiological processes, such as appetite and metabolism. Additionally, the development of new CB1 receptor ligands with improved selectivity and safety profiles may lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of cycloheptanone with methoxymethylamine, followed by the conversion of the resulting product into the final compound. The synthesis of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone is a challenging process that requires specialized equipment and expertise. However, the development of new synthetic methods has made it possible to produce Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in larger quantities, which has facilitated its use in scientific research.
Aplicaciones Científicas De Investigación
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain relievers. In neuroscience, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been studied for its ability to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood.
Propiedades
IUPAC Name |
cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-17-11-13-9-6-10-15(13)14(16)12-7-4-2-3-5-8-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDHNWVKBXCPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)



![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)